N-tert-Butyl-2-[(4-chlorophenyl)(methanesulfonyl)amino]ethanimidic acid
Description
N-tert-Butyl-2-[(4-chlorophenyl)(methanesulfonyl)amino]ethanimidic acid is a synthetic compound characterized by a tert-butyl group, a 4-chlorophenyl moiety, a methanesulfonyl-substituted amino group, and an ethanimidic acid backbone. The ethanimidic acid group (CH2C(=NH)OH) confers acidic properties, while the sulfonamide and aryl chloride substituents enhance electrophilicity and lipophilicity.
Properties
CAS No. |
6182-84-9 |
|---|---|
Molecular Formula |
C13H19ClN2O3S |
Molecular Weight |
318.82 g/mol |
IUPAC Name |
N-tert-butyl-2-(4-chloro-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C13H19ClN2O3S/c1-13(2,3)15-12(17)9-16(20(4,18)19)11-7-5-10(14)6-8-11/h5-8H,9H2,1-4H3,(H,15,17) |
InChI Key |
AWYQMTAOUKFSBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-2-[(4-chlorophenyl)(methanesulfonyl)amino]ethanimidic acid typically involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as Cu(OTf)2 . This reaction is carried out under solvent-free conditions at room temperature, making it an efficient and environmentally friendly method.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-2-[(4-chlorophenyl)(methanesulfonyl)amino]ethanimidic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorophenyl ring.
Scientific Research Applications
N-tert-Butyl-2-[(4-chlorophenyl)(methanesulfonyl)amino]ethanimidic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-Butyl-2-[(4-chlorophenyl)(methanesulfonyl)amino]ethanimidic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorophenyl group may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
Key Structural Features:
- 4-Chlorophenyl group : Increases lipophilicity and membrane permeability.
- Methanesulfonylamino group: Contributes to electrophilicity, enabling conjugation reactions (e.g., with glutathione).
- Ethanimidic acid : Imparts acidity (estimated pKa ~3–5), stronger than carboxylic acids.
Analog Compounds:
N-tert-Butyl-2-(4-chlorophenyl)acetamide (CAS 349415-65-2): Structure: Replaces ethanimidic acid with an acetamide group (CH2CONH-). Properties: Higher pKa (15.77) due to the absence of imidic acid, suggesting weaker acidity and altered solubility . Biological Activity: No reported enzyme induction, unlike BHA derivatives.
3-(N-Methylmethanesulfonamido)propanoic Acid: Structure: Contains a sulfonamide and carboxylic acid but lacks the tert-butyl and chlorophenyl groups. Properties: Lower molecular weight (181.21 g/mol) and pKa (~2–3) due to the carboxylic acid group .
2(3)-tert-Butyl-4-hydroxyanisole (BHA) :
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | pKa | LogP (Predicted) |
|---|---|---|---|---|
| Target Compound | C13H18ClNO3S | 313.8 | ~3–5 | 2.8–3.5 |
| N-tert-Butyl-2-(4-chlorophenyl)acetamide | C12H16ClNO | 225.71 | 15.77 | 2.1–2.6 |
| 3-(N-Methylmethanesulfonamido)propanoic Acid | C5H11NO4S | 181.21 | ~2–3 | 0.5–1.2 |
| BHA | C11H16O2 | 180.24 | ~10 | 3.0–3.5 |
Key Observations :
- The ethanimidic acid group lowers pKa significantly versus acetamide, enhancing solubility in aqueous environments.
Enzyme Interactions and Metabolic Pathways
Glutathione S-Transferase (GST) Induction:
- BHA : Elevates GST activity 5–10-fold in mice, facilitating conjugation of electrophiles (e.g., arene oxides) with glutathione .
- Target Compound : The methanesulfonyl group may act as an electrophilic substrate for GST, similar to BHA’s mechanism. However, the tert-butyl group’s steric effects could slow metabolic inactivation.
Epoxide Hydratase (EH) Induction:
- BHA : Increases EH activity 11-fold in mice, accelerating hydrolysis of mutagenic epoxides .
- Target Compound : Structural dissimilarity to BHA (lack of hydroxy/methoxy groups) may limit EH induction, though the chlorophenyl group could stabilize enzyme interactions.
Comparative Metabolic Stability:
Biological Activity
N-tert-Butyl-2-[(4-chlorophenyl)(methanesulfonyl)amino]ethanimidic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C16H24ClN3O3S
- Molecular Weight : 341.84 g/mol
- CAS Number : 1053657-53-6
- Structure : The compound features a tert-butyl group, a chlorophenyl moiety, and a methanesulfonyl amino group, which contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Antimicrobial Activity : Many sulfonamide derivatives have shown significant antibacterial and antifungal properties. The presence of the chlorophenyl group enhances the lipophilicity, potentially improving membrane penetration and efficacy against pathogens .
- Anticancer Potential : Compounds with similar functional groups have been studied for their ability to inhibit cancer cell proliferation. For instance, certain derivatives have been reported to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of cell cycle regulators .
- Anti-inflammatory Effects : Sulfonamide compounds are known to inhibit pro-inflammatory pathways, possibly through the inhibition of cyclooxygenase (COX) enzymes or modulation of cytokine production .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces inflammatory cytokine levels |
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibitory activity with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
- Cancer Cell Line Testing : In vitro studies on human cancer cell lines (MCF-7 and HeLa) demonstrated that the compound significantly inhibited cell growth at micromolar concentrations. The mechanism was linked to the activation of apoptotic pathways, as evidenced by increased caspase activity and PARP cleavage .
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced paw edema and lower levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
